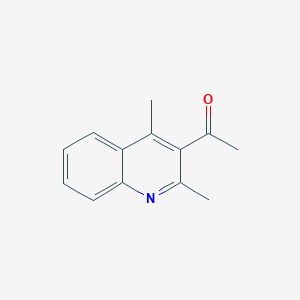
1-(2,4-Dimethylquinolin-3-yl)ethanone
Descripción general
Descripción
1-(2,4-Dimethylquinolin-3-yl)ethanone is a chemical compound . Its molecular formula is C13H14ClNO .
Synthesis Analysis
The synthesis of 1-(2,4-Dimethylquinolin-3-yl)ethanone can be achieved from the condensation of 2-aminoacetophenone with acetylacetone in the presence of FeCl3.6H2O as a catalyst and water as a solvent . This method offers several advantages such as shorter reaction time, milder conditions, easy workup, and better yields .Molecular Structure Analysis
The molecular structure of 1-(2,4-Dimethylquinolin-3-yl)ethanone is represented by the molecular formula C13H14ClNO . The molecular weight of this compound is 235.70936 .Chemical Reactions Analysis
The reaction of 2-aminoacetophenone with acetylacetone in the presence of the H-ZSM-5 h zeolite provides the formation of 1-(2,4-dimethylquinolin-3-yl)ethanone at a 100% selectivity and a ketone conversion of 82% . It has been shown that the catalyst can be used five times without regeneration .Aplicaciones Científicas De Investigación
Antimicrobial Agents
1-(2,4-Dimethylquinolin-3-yl)ethanone derivatives have been synthesized and evaluated for antimicrobial properties. For example, compounds containing this structure demonstrated significant antibacterial activity against strains such as Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa, Salmonella typhi, and antifungal activity against Aspergillus niger and Ustilago maydis (Raju et al., 2016).
Synthetic Methods
Research includes the development of new synthetic routes for compounds incorporating 1-(2,4-Dimethylquinolin-3-yl)ethanone. For instance, a practical synthesis route was developed for N-(3-cyano-7-ethoxy-4-oxo-1,4-dihydroquinolin-6-yl)acetamide starting from 2-aminophenyl-ethanone (Wenpeng et al., 2014).
Structural and Vibrational Studies
Studies have been conducted on the structural and vibrational characteristics of compounds like 1-(2-chloro-4-phenylquinolin-3-yl)ethanone. These investigations include single crystal X-ray diffraction, FTIR, NMR analysis, and DFT computations (Murugavel et al., 2016).
Antioxidant and Antibacterial Activities
Compounds derived from 1-(2,4-Dimethylquinolin-3-yl)ethanone have been assessed for antioxidant, antifungal, and antibacterial activities. For instance, some derivatives exhibited notable DPPH free radical scavenging activity and significant antibacterial activity against various Gram-positive and Gram-negative bacteria (Kumar & Vijayakumar, 2017).
Antituberculosis Studies
Some 3-heteroarylthioquinoline derivatives synthesized from 1-(2,4-Dimethylquinolin-3-yl)ethanone have shown promising in vitro antituberculosis activity. Certain compounds were highly active against Mycobacterium tuberculosis H37Rv, demonstrating their potential in antituberculosis drug development (Chitra et al., 2011).
Antioxidant and Anti-Diabetic Agent Research
Novel chloroquinoline derivatives, including 1-(2,4-Dimethylquinolin-3-yl)ethanone, have been synthesized and evaluated for their antioxidant activity. Studies indicate that these compounds could act as effective anti-diabetic agents by inhibiting key proteins involved in diabetes (Murugavel et al., 2017).
Antibacterial Activity of Synthesized Derivatives
Research includes the synthesis of novel 1-(5-(2-p-tolyloxyquinolin-3-yl)-2-(pyridin-4-yl)-1,3,4-oxadiazol-3(2H)-yl)ethanones, demonstrating potential antibacterial activity against various bacterial strains (Joshi et al., 2011).
Propiedades
IUPAC Name |
1-(2,4-dimethylquinolin-3-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO/c1-8-11-6-4-5-7-12(11)14-9(2)13(8)10(3)15/h4-7H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCAMYKCBRHBKKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC2=CC=CC=C12)C)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60368931 | |
| Record name | 1-(2,4-dimethylquinolin-3-yl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60368931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4-Dimethylquinolin-3-yl)ethanone | |
CAS RN |
14428-41-2 | |
| Record name | 1-(2,4-dimethylquinolin-3-yl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60368931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[2-[(2-Bromophenyl)methoxy]phenyl]-[4-(2-pyrimidinyl)-1-piperazinyl]methanone](/img/structure/B1224348.png)
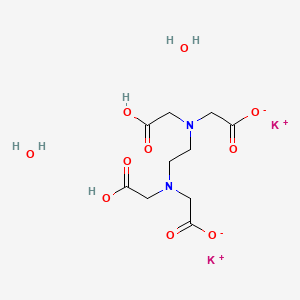
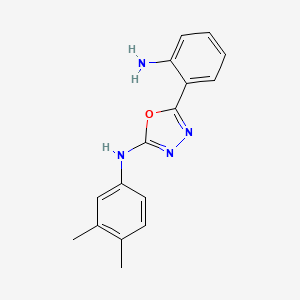
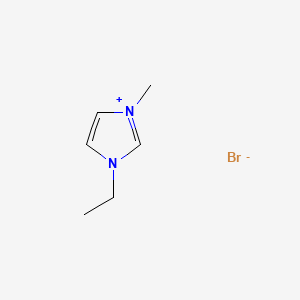

![N-tert-butyl-4-[3-(trifluoromethyl)-2-pyridinyl]-1-piperazinecarboxamide](/img/structure/B1224357.png)
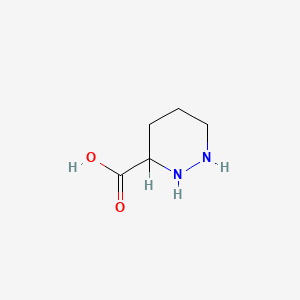

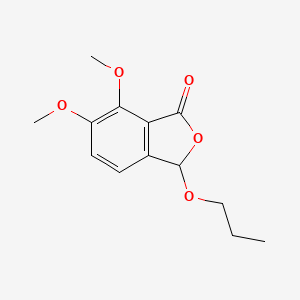
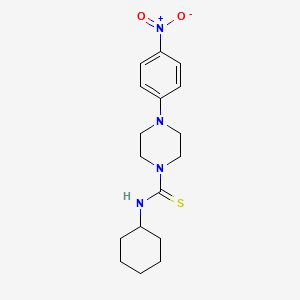
![N-(3-cyano-2-thiophenyl)-2-[(1-methyl-2-imidazolyl)thio]acetamide](/img/structure/B1224367.png)
![1-[2,5-Dimethyl-1-(2-oxolanylmethyl)-3-pyrrolyl]-2-[(5-phenyl-4-prop-2-enyl-1,2,4-triazol-3-yl)thio]ethanone](/img/structure/B1224369.png)
![2-(3-Pyridinyl)-4-[4-(1-pyrrolidinylsulfonyl)phenyl]thiazole](/img/structure/B1224370.png)
![1-[(4-methylphenyl)methyl]-4-(3,4,5-trimethoxyphenyl)-4H-pyridine-3,5-dicarboxylic acid dimethyl ester](/img/structure/B1224371.png)